molecular formula C7H5ClN4 B1367122 3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS No. 29334-66-5

3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B1367122
CAS RN: 29334-66-5
M. Wt: 180.59 g/mol
InChI Key: KAGZGWUUTROZIC-UHFFFAOYSA-N
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Description

“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a chemical compound with the molecular formula C7H5ClN4 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” involves the dissolution of 3-chloro-6-hydrazinylpyridazine in ethanol, followed by the addition of malon dialdehyde bis-(diethylacetal) under continuous stirring . A few drops of acetic acid are also added to the reaction mixture as a catalyst, and the solution is refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is almost planar, with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . In the crystal, molecules are connected to each other through intermolecular C-H⋯N hydrogen bonds, resulting in R2 2 (10) ring motifs .


Physical And Chemical Properties Analysis

“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a solid compound . Its empirical formula is C7H5ClN4, and its molecular weight is 180.59 . The SMILES string representation of this compound is Clc1ccc(nn1)-n2cccn2 .

Scientific Research Applications

Crystallography and Structural Chemistry

  • The compound 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is almost planar with a root mean square (r.m.s.) deviation of 0.022 Å .
  • The dihedral angle between the aromatic rings is 2.82 (5)° .
  • The packing results in polymeric chains extending along the a axis .
  • In the crystal, molecules are connected to each other through intermolecular C—H⋯N hydrogen bonds, resulting in R 2 2 (10) ring motifs .

Synthesis and Functionalization of Pyrazole Derivatives

  • Pyrazole derivatives, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have seen advancements in their synthesis and functionalization over the past ten years .
  • Many general and practical methods, such as the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types, have been used .

Safety And Hazards

The safety and hazards associated with “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” include skin irritation, skin sensitization, and eye irritation . It is also classified as an Aquatic Acute 1 hazard . The compound is non-combustible and should be stored accordingly .

properties

IUPAC Name

3-chloro-6-pyrazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZGWUUTROZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502656
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(1H-pyrazol-1-yl)pyridazine

CAS RN

29334-66-5
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrazole (3.69 g, 25 mmol, 1.0 equiv) in NMP (25 mL) was added sodium hydride (60% dispersion in mineral oil, 1.5 g, 38 mmol, 1.5 equiv). The mixture was stirred for 15 min, followed by the addition of 3,6-dichloropyridazine (3.02 g, 25 mmol, 1.0 equiv). The reaction mixture was stirred for 1.5 h and then diluted with water (50 mL) and ethyl acetate (100 mL). After transferring to a separatory funnel and shaking, the organic layer was separated from the aqueous layer and then washed with brine (3×50 mL). The organic layer was then dried over Na2SO4, filtered, and concentrated to give 3.89 g of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a crude tan solid that was used directly in the next step.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
FZ Hu, GF Zhang, B Liu, XM Zou… - Journal of …, 2009 - Wiley Online Library
A series of 3‐substituted phenoxy‐6‐((substituted)1H‐pyrazol‐1‐yl) pyridazines were synthesized from the condensation of various phenols and 3‐chloro‐6‐(1H‐pyrazol‐1‐yl) …
Number of citations: 16 onlinelibrary.wiley.com
AQ Ather, MN Tahir, MA Khan… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C14H13N5, crystallizes with two crystallographically independent molecules in the unit cell. The two molecules form dimers through intermolecular N—H⋯N and C…
Number of citations: 6 scripts.iucr.org
A Mambanda, P Ongoma, J Gichumbi, RO Omondi… - Molbank, 2022 - mdpi.com
Herein, we report the synthesis and single-crystal X-ray structures of three (η 6 -p-cymene)Ru(II) tetrafluoroborate salts, viz., [(η 6 -p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(…
Number of citations: 4 www.mdpi.com
AQ Ather, MN Tahir, MA Khan, MM Athar… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C14H13N5, the pyrazole ring is disordered over two orientations in a 0.571 (10):0.429 (10) ratio and the dihedral angle between the pyridazine ring and the …
Number of citations: 3 scripts.iucr.org
AQ Ather, MN Tahir, MA Khan, MM Athar… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C7H5ClN4, is almost planar (rms deviation = 0.022 Å). The dihedral angle between the aromatic rings is 2.82 (5). The packing results in polymeric chains extending …
Number of citations: 4 scripts.iucr.org
FZ Hu, GF Zhang, XM Zou, B Liu, YQ Zhu… - Chinese Journal of …, 2008 - sioc-journal.cn
A series of novel 3-(substituted benzyloxy)-6-[(un) substituted 1H-pyrazol-1-yl] pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols …
Number of citations: 1 sioc-journal.cn
LO Olasunkanmi, ME Mashuga, EE Ebenso - Surfaces and Interfaces, 2018 - Elsevier
Three 6-substituted 3-chloropyridazine derivatives were tested for their potentials to protect mild steel surface and inhibit mild steel corrosion in 1 M HCl solution. The compounds are 3-…
Number of citations: 26 www.sciencedirect.com
W Li, W Luo, X Yu, C Ma, Y Xiong, B Tan… - Journal of Molecular …, 2022 - Elsevier
In this work, a new anti-corrosion regent 3-chloro-6-mercaptopyridazine (CMP) for copper in 0.5 MH 2 SO 4 solution is developed for the first time. Various electrochemical methods …
Number of citations: 9 www.sciencedirect.com
W Luo, Q Lin, X Ran, W Li, B Tan, A Fu… - Journal of Molecular …, 2021 - Elsevier
A new type of pyridazine-based derivative namely, 2-[(6-ethoxy-3-pyridazinyl) thiyl]-N, N-diethylacetamide (EPD), was synthesized and developed as a corrosion inhibitor of copper in …
Number of citations: 36 www.sciencedirect.com
U Eduok - International Journal of Electrochemical Science, 2020 - Elsevier
The present study theoretically investigates the molecular properties of two pyridazine derivatives (5-benzyl-6-methyl pyridazine-3-one, PO and 5-benzyl-6-methyl pyridazine-3-thione, …
Number of citations: 3 www.sciencedirect.com

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